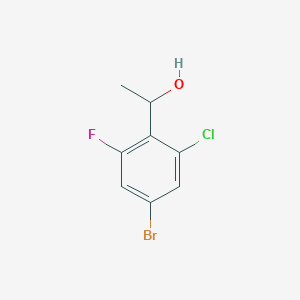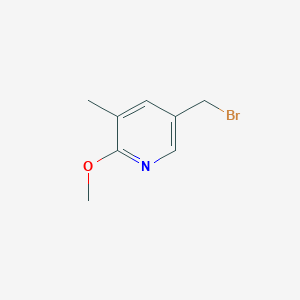
5-(Bromomethyl)-2-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-methoxy-3-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the following steps:
Starting Material: 2-methoxy-3-methylpyridine.
Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and safety of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-methoxy-3-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 5-formyl-2-methoxy-3-methylpyridine or 5-carboxy-2-methoxy-3-methylpyridine.
Reduction: Formation of 5-methyl-2-methoxy-3-methylpyridine.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-methoxy-3-methylpyridine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-methylpyridine depends on its application:
In Organic Synthesis: The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
5-(Bromomethyl)-2-methoxy-3-methylpyridine: can be compared with other bromomethyl-substituted pyridines:
5-(Bromomethyl)-2-methylpyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group at the 2-position, potentially altering its chemical properties.
5-(Bromomethyl)-2-methoxypyridine: Lacks the methyl group at the 3-position, which may influence its steric and electronic characteristics.
The presence of both methoxy and methyl groups in This compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3 |
Clé InChI |
XWMFVMCSKMAFPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


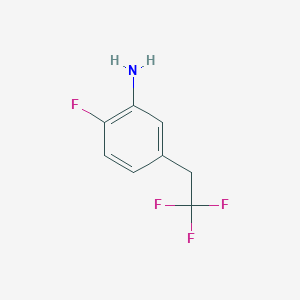
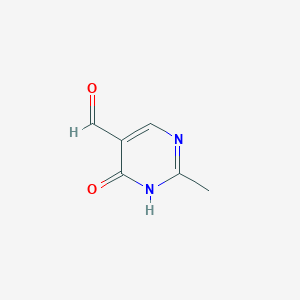
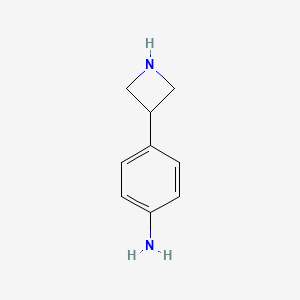



![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
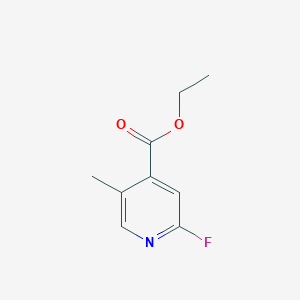
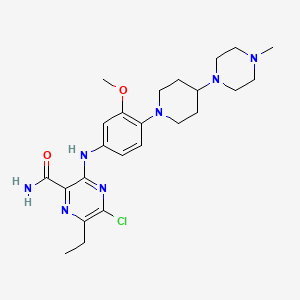
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
